molecular formula C12H11IO2 B6199632 4-iodo-1,6-dimethoxynaphthalene CAS No. 1523130-30-4

4-iodo-1,6-dimethoxynaphthalene

Cat. No.: B6199632
CAS No.: 1523130-30-4
M. Wt: 314.1
InChI Key:
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Description

4-iodo-1,6-dimethoxynaphthalene is a synthetic organic compound that has garnered significant attention in scientific research due to its unique chemical structure and properties This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both iodine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1,6-dimethoxynaphthalene typically involves the iodination of 1,6-dimethoxynaphthalene. One common method is the oxidative iodination using iodine and an oxidizing agent such as ortho-periodic acid. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions to ensure complete iodination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1,6-dimethoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Quinones: Resulting from the oxidation of methoxy groups.

Scientific Research Applications

4-iodo-1,6-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1,6-dimethoxynaphthalene depends on the specific reactions it undergoes. In the case of Suzuki-Miyaura coupling, the mechanism involves the oxidative addition of the palladium catalyst to the aryl iodide, followed by transmetalation with the boron reagent and reductive elimination to form the biaryl product . The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethoxynaphthalene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    4-bromo-1,6-dimethoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-chloro-1,6-dimethoxynaphthalene: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.

Uniqueness

4-iodo-1,6-dimethoxynaphthalene is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1523130-30-4

Molecular Formula

C12H11IO2

Molecular Weight

314.1

Purity

95

Origin of Product

United States

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